N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H15NO3S2 and its molecular weight is 357.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene-based compounds can interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways due to their wide range of therapeutic properties .
Pharmacokinetics
It’s known that the metabolism of thiophene-based compounds is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are common metabolic pathways . The end product will probably be a substituted thiophene-2-carboxylic acid, which is then excreted in urine .
Result of Action
Thiophene-based compounds are known to have various therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of thiophene rings and a benzodioxine moiety. Its molecular formula can be represented as follows:
- Molecular Formula: C₁₄H₁₃N₃O₃S₂
- Molecular Weight: 317.39 g/mol
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on cathepsin X, a cysteine peptidase involved in cancer progression and neurodegenerative diseases. The compound's structure allows it to bind selectively to cathepsin X, inhibiting its proteolytic activity.
Inhibition of Cathepsin X
Research indicates that derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxine moiety exhibit significant inhibition of cathepsin X with a Ki value around 2.45 μM. This inhibition leads to reduced migration of tumor cells and enhanced neurite outgrowth in neuronal models, suggesting therapeutic potential in oncology and neuroprotection .
Biological Activities
The compound has demonstrated several biological activities:
- Anticancer Activity: Inhibition of tumor cell migration and proliferation.
- Neuroprotective Effects: Promotion of neurite outgrowth in neuronal cells.
- Anti-inflammatory Properties: Potential modulation of inflammatory pathways.
Case Studies and Research Findings
- Anticancer Studies:
- Neurite Outgrowth:
- Structure-Activity Relationship (SAR):
Comparative Analysis of Related Compounds
Compound Name | Ki (μM) | Activity Type | Notes |
---|---|---|---|
Compound 22 | 2.45 | Cathepsin X Inhibitor | High selectivity; non-cytotoxic |
Triazole Derivative | Varies | Antitumor | Structural modifications affect potency |
Benzodioxane Analog | Varies | Anti-inflammatory | Effective in reducing inflammation |
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c20-18(15-10-21-13-4-1-2-5-14(13)22-15)19-17(12-7-9-23-11-12)16-6-3-8-24-16/h1-9,11,15,17H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXWCWMPIMQWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.